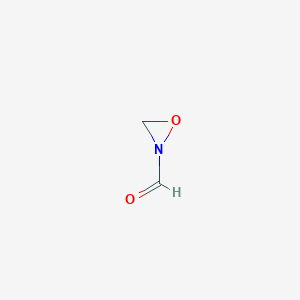
Oxaziridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxaziridine-2-carbaldehyde is an organic compound characterized by a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon. This compound is a derivative of oxaziridine, which is known for its strained ring structure and unique reactivity. Oxaziridines are widely used as intermediates in organic synthesis, particularly in oxidation reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxaziridine-2-carbaldehyde can be synthesized through the oxidation of imines using peracids. This method involves the reaction of an imine with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions . Another approach involves the amination of carbonyl compounds, where the carbonyl compound reacts with an amine in the presence of an oxidizing agent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of oxaziridine synthesis can be applied. Industrial production typically involves large-scale oxidation reactions using peracids or other oxidizing agents under optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Oxaziridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can take place, where nucleophiles attack the electrophilic sites on the oxaziridine ring.
Common Reagents and Conditions:
Oxidation: Common reagents include mCPBA and other peracids.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines and thiols can react with this compound in the presence of a base.
Major Products:
Oxidation: Products include epoxides, sulfoxides, and hydroxylamines.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Substituted oxaziridine derivatives.
Applications De Recherche Scientifique
Oxaziridine-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of oxaziridine-2-carbaldehyde involves the transfer of oxygen or nitrogen atoms to substrates. This transfer occurs through a nucleophilic attack on the electrophilic sites of the oxaziridine ring. The strained ring structure and weak N-O bond facilitate these transfer reactions, making this compound a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Diaziridines: These compounds also contain a three-membered ring but with two nitrogen atoms instead of one oxygen and one nitrogen.
Dioxiranes: These compounds have a three-membered ring with two oxygen atoms and are known for their strong oxidizing properties.
Uniqueness: Oxaziridine-2-carbaldehyde is unique due to its ability to transfer both oxygen and nitrogen atoms, whereas similar compounds like diaziridines and dioxiranes are limited to specific types of atom transfers. This versatility makes this compound a valuable reagent in various chemical transformations .
Propriétés
Numéro CAS |
88673-08-9 |
|---|---|
Formule moléculaire |
C2H3NO2 |
Poids moléculaire |
73.05 g/mol |
Nom IUPAC |
oxaziridine-2-carbaldehyde |
InChI |
InChI=1S/C2H3NO2/c4-1-3-2-5-3/h1H,2H2 |
Clé InChI |
PSEPJBDNXOQXTN-UHFFFAOYSA-N |
SMILES canonique |
C1N(O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


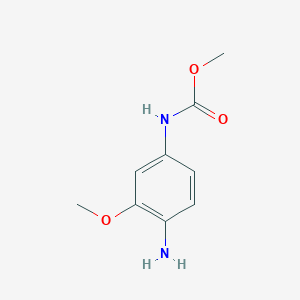

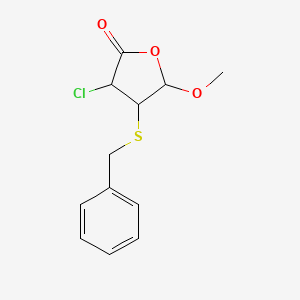
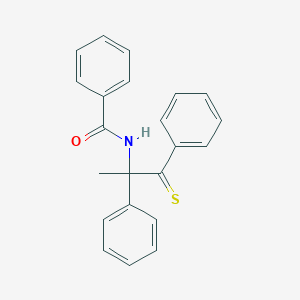
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
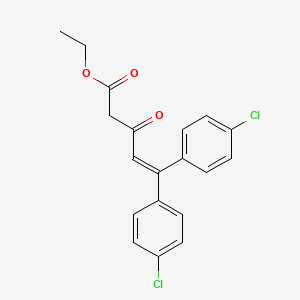
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)
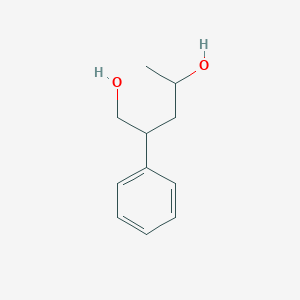
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)


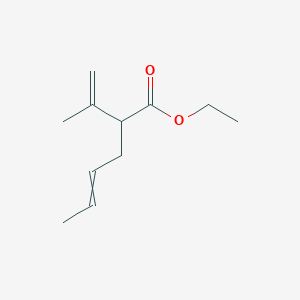
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
